N-(3-chloro-4-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
Description
N-(3-chloro-4-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a substituted 1,3,5-triazine derivative featuring a 3-chloro-4-methylphenyl group at the N2 position and a 4-methylpiperazinylmethyl moiety at the 6-position.
Properties
Molecular Formula |
C16H22ClN7 |
|---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
2-N-(3-chloro-4-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C16H22ClN7/c1-11-3-4-12(9-13(11)17)19-16-21-14(20-15(18)22-16)10-24-7-5-23(2)6-8-24/h3-4,9H,5-8,10H2,1-2H3,(H3,18,19,20,21,22) |
InChI Key |
KCYQEVBVJAGUFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C)Cl |
Origin of Product |
United States |
Preparation Methods
Core Triazine Scaffold Formation
The synthesis begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a cost-effective trihalotriazine scaffold. Its three reactive chlorine atoms allow sequential substitutions under controlled conditions. The first substitution involves reacting cyanuric chloride with 3-chloro-4-methylaniline at 0–5°C in 1,4-dioxane, yielding 4,6-dichloro-N-(3-chloro-4-methylphenyl)-1,3,5-triazine-2-amine (Intermediate A). This step requires precise temperature control to prevent di- or trisubstitution.
Table 1: Reaction Parameters for Intermediate A
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Solvent | 1,4-dioxane |
| Molar Ratio | 1:1 (cyanuric chloride:amine) |
| Yield | 65–70% |
Piperazine Substitution
The second chlorine atom at position 4 of Intermediate A undergoes nucleophilic substitution with 4-methylpiperazine. This step proceeds in toluene at 50–60°C, facilitated by a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The reaction achieves 59% yield after recrystallization from ethanol.
Mechanistic Insight :
The substitution mechanism involves attack by the piperazine’s secondary amine on the electron-deficient triazine ring. Steric hindrance from the 3-chloro-4-methylphenyl group necessitates prolonged reaction times (12–20 hours).
Advanced Functionalization Techniques
Methyl Group Introduction
The final step involves introducing the methyl group to the piperazine nitrogen. Two approaches are documented:
-
Direct Alkylation : Treating the piperazine-substituted intermediate with methyl iodide in acetonitrile at room temperature.
-
Pre-functionalized Piperazine : Using commercially available 4-methylpiperazine, bypassing the need for post-substitution alkylation.
Table 2: Comparative Analysis of Methylation Methods
| Method | Yield | Purity |
|---|---|---|
| Direct Alkylation | 45% | 88% |
| Pre-functionalized | 59% | 95% |
The pre-functionalized method is preferred due to higher efficiency and fewer purification challenges.
Optimization and Scalability
Solvent and Base Selection
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing transition states. Bases with pKa >10, such as DIPEA, improve deprotonation of the amine nucleophile, accelerating substitutions.
Table 3: Solvent Impact on Reaction Kinetics
| Solvent | Reaction Time (hours) | Yield |
|---|---|---|
| 1,4-Dioxane | 24 | 59% |
| Toluene | 18 | 62% |
| DMF | 12 | 58% |
Analytical Characterization
Structural Verification
1H NMR (DMSO-d₆) :
-
δ 2.33 (s, 3H, CH₃ from 4-methylphenyl)
-
δ 2.83–3.39 (m, 8H, piperazine-CH₂)
Mass Spectrometry :
-
Molecular ion peak at m/z 403.3 ([M+H]⁺), confirming the molecular formula C₁₇H₂₀ClN₇.
Challenges and Mitigation Strategies
Byproduct Formation
Phosphorous salt impurities from diphenylphosphoryl azide (DPPA) in Curtius rearrangements necessitate silica gel chromatography for removal.
Steric Hindrance
Bulky substituents on the triazine ring slow reaction kinetics. Microwave-assisted synthesis at 100°C reduces reaction times by 40%.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction typically produces amines
Scientific Research Applications
Anticancer Activity
The 1,3,5-triazine scaffold has garnered attention for its anticancer properties. Compounds derived from this structure have been shown to inhibit various cancer cell lines through multiple mechanisms:
- Mechanism of Action : 1,3,5-triazines act as potent inhibitors of telomerase activity, which is crucial for cancer cell proliferation. They also function as microtubule-binding agents and inhibitors of receptor tyrosine kinases such as VEGF-R2 and Tie-2 .
- Case Studies : A study evaluated the in vitro anticancer activity of several triazine derivatives against five human cancer cell lines (DAN-G, A-427, LCLC-103H, SISO, and RT-4). The most effective compounds had IC50 values ranging from 5.67 to 9.21 μM, indicating strong cytotoxic effects against these cell lines .
Table 1: Anticancer Activity of Triazine Derivatives
| Compound Name | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound 6 | 5.67 | DAN-G |
| Compound 7 | 8.16 | A-427 |
| Compound 8 | 7.69 | LCLC-103H |
Receptor Tyrosine Kinase Inhibition
N-(3-chloro-4-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine has shown promise as a receptor tyrosine kinase inhibitor:
- Targeted Pathways : This compound inhibits pathways associated with vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF), which are critical in tumor angiogenesis and growth .
Hybrid Molecule Development
The synthesis of hybrid molecules incorporating the triazine structure with other pharmacophores has been explored to enhance therapeutic efficacy:
- Hybridization Strategy : By combining the triazine moiety with imino-coumarins or other bioactive molecules, researchers aim to create compounds that exhibit synergistic effects in cancer treatment .
Potential in Neurological Disorders
Research indicates that derivatives of this compound may also have applications in treating neurological disorders due to their ability to cross the blood-brain barrier:
- Neuroprotective Effects : Some studies suggest that compounds with similar structures may exhibit neuroprotective properties by modulating neurotransmitter systems or reducing neuroinflammation.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. By blocking these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs, focusing on substituent effects, physicochemical properties, and biological activity.
Substituent Variations at the 6-Position
The 6-position of the 1,3,5-triazine core is critical for modulating activity. Key comparisons include:
Key Observations :
- Chlorophenyl-substituted analogs (e.g., 6-(4-chlorophenyl)-4-(4-methylpiperidino)-1,3,5-triazine-2-amine) show confirmed antileukemic activity, suggesting that the target compound’s 3-chloro-4-methylphenyl group may similarly enhance cytotoxicity .
Aryl Group Modifications at the N2 Position
The N2 aryl group influences steric and electronic interactions:
Key Observations :
Biological Activity
N-(3-chloro-4-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a compound of significant interest due to its potential biological activities, particularly in cancer therapy. This article explores its synthesis, biological mechanisms, and efficacy based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 253.74 g/mol. The compound features a triazine core that is known for its diverse biological activities.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of 1,3,5-triazine derivatives with various amines and chlorinated aromatic compounds. The introduction of the piperazine moiety enhances its biological activity by improving solubility and bioavailability.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazine derivatives. The compound exhibits cytotoxic effects against several cancer cell lines:
- Colon Cancer : In vitro studies demonstrated that derivatives with a triazine core can induce apoptosis in DLD-1 and HT-29 human colon cancer cell lines through the inhibition of critical signaling pathways such as PI3K/Akt .
- Breast Cancer : The compound showed promising results against MCF-7 and MDA-MB-231 breast cancer cells, with significant reductions in cell viability observed at specific concentrations (IC50 values ranging from 0.20 μM to 16.32 μM) .
The biological activity of this compound is largely attributed to:
- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in cell proliferation and survival, including PI3K and mTOR .
- Induction of Apoptosis : It triggers apoptotic pathways leading to programmed cell death in cancer cells. This is evidenced by morphological changes and activation of caspases in treated cells .
- Anti-Angiogenic Effects : Some derivatives have demonstrated the ability to impede angiogenesis, thereby limiting tumor growth and metastasis .
Research Findings and Case Studies
A summary of key findings from various studies is presented below:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| DLD-1 | 0.50 | Apoptosis via PI3K inhibition | |
| HT-29 | 1.25 | Induction of necrosis | |
| MCF-7 | 15.83 | Inhibition of mTOR pathway | |
| MDA-MB-231 | 16.32 | Cytotoxicity through apoptosis |
Case Studies
In a notable case study involving a dual hybrid molecule derived from triazine, researchers reported significant anti-tumor activity against glioma cell lines (LN-18 and LN-229). The compound induced both apoptosis and necrosis at varying concentrations . Another study focused on breast cancer cells revealed that structural modifications in the triazine scaffold could enhance cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and characterization methods for this triazine-diamine compound?
- Synthesis : The compound is synthesized via multi-step reactions starting from precursors such as substituted amines and aldehydes. Key steps include cyclocondensation of intermediates under controlled conditions (e.g., reflux in ethanol or acetonitrile with catalysts like HCl) . Optimization of reaction parameters (temperature, solvent polarity, and catalyst type) is critical for yield and purity, as demonstrated in analogous triazine derivatives .
- Characterization : Confirm structure using H and C NMR (e.g., δ 7.33 ppm for aromatic protons, δ 159.8 ppm for triazine carbons), HRMS for molecular weight validation, and elemental analysis to verify purity (>98%) . Melting points (e.g., 228–231°C) serve as preliminary purity indicators .
Q. What preliminary biological screening protocols are used to evaluate its therapeutic potential?
- Antimicrobial/Anticancer Assays : Screen against leukemia cell lines (e.g., K562) using MTT assays to measure IC values. For antimicrobial activity, use broth microdilution methods against Gram-positive/negative bacteria .
- Dose-Response Analysis : Establish dose ranges (0.1–100 µM) and monitor cytotoxicity in healthy cell lines (e.g., HEK293) to assess selectivity .
Q. How do structural features influence the compound’s stability and solubility?
- Stability : The triazine core and methylpiperazine substituent enhance metabolic stability, as shown in related compounds with trifluoromethyl groups improving half-life in hepatic microsomes .
- Solubility : LogP calculations predict moderate lipophilicity. Experimental solubility can be tested in PBS (pH 7.4) and DMSO, with adjustments via salt formation (e.g., hydrochloride salts) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide optimization of biological activity?
- Substituent Effects : Replace the 3-chloro-4-methylphenyl group with electron-withdrawing (e.g., nitro, trifluoromethyl) or donating (e.g., methoxy) groups to modulate activity. For example, 4-fluorophenyl analogs in triazine derivatives show enhanced antileukemic activity (IC < 10 µM) .
- Piperazine Modifications : Vary the 4-methylpiperazine moiety with bulkier groups (e.g., 4-ethylpiperazine) to assess steric effects on target binding .
Q. What methodologies address contradictions in biological activity data across studies?
- Experimental Replication : Use randomized block designs (e.g., split-split plots for multi-variable testing) to isolate variables like cell line heterogeneity or assay conditions .
- Data Normalization : Apply statistical tools (e.g., ANOVA) to compare IC values across studies, ensuring consistency in positive controls (e.g., doxorubicin for cytotoxicity) .
Q. How can computational models predict the compound’s interaction with biological targets?
- 3D-QSAR Modelling : Use CoMFA/CoMSIA to correlate substituent electrostatic/hydrophobic properties with activity. For example, triazine analogs with para-substituted aryl groups show higher predicted binding to kinases .
- Molecular Docking : Simulate interactions with ATP-binding pockets (e.g., BCR-ABL1) using AutoDock Vina, focusing on hydrogen bonds with the triazine core and van der Waals contacts with methylpiperazine .
Q. How should environmental fate studies be designed to assess ecological risks?
- Degradation Pathways : Use HPLC-MS to track abiotic hydrolysis (pH 7–9) and photolysis (UV light, 254 nm) in simulated environmental matrices .
- Bioaccumulation : Measure bioconcentration factors (BCF) in model organisms (e.g., Daphnia magna) under OECD 305 guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
